(2S)-2-(dimethylamino)propanamide

Catalog No.
S14027288
CAS No.
M.F
C5H12N2O
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(dimethylamino)propanamide

Product Name

(2S)-2-(dimethylamino)propanamide

IUPAC Name

(2S)-2-(dimethylamino)propanamide

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8)/t4-/m0/s1

InChI Key

MBKGOQHJIPZMEP-BYPYZUCNSA-N

Canonical SMILES

CC(C(=O)N)N(C)C

Isomeric SMILES

C[C@@H](C(=O)N)N(C)C

(2S)-2-(dimethylamino)propanamide is an organic compound characterized by its amide functional group and a dimethylamino substituent. Its molecular formula is C5H13N2OC_5H_{13}N_2O, and it is often represented in its hydrochloride form as C5H13ClN2OC_5H_{13}ClN_2O. This compound features a chiral center at the second carbon, which gives rise to its specific stereochemistry. The presence of the dimethylamino group enhances its solubility and reactivity, making it a significant compound in various chemical and pharmaceutical applications .

, including:

  • Acylation: The amine group can react with acyl chlorides to form N-acyl derivatives.
  • Oxidation: The dimethylamino group can be oxidized under specific conditions to form N-oxides.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield corresponding carboxylic acids and amines.

These reactions are essential for synthesizing derivatives that may possess enhanced biological activity or altered physical properties.

The biological activity of (2S)-2-(dimethylamino)propanamide has been explored in various studies. It exhibits potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The dimethylamino group is known to influence the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in drug development. Additionally, its derivatives have shown varying degrees of activity against different biological targets, including enzymes and receptors involved in neurotransmission .

Several methods exist for synthesizing (2S)-2-(dimethylamino)propanamide:

  • Direct Amide Formation: This method involves reacting dimethylamine with propanoyl chloride under controlled conditions to yield the amide directly.
  • Reductive Amination: Starting from 2-ketopropanamide, dimethylamine can be introduced through reductive amination, using reducing agents such as sodium cyanoborohydride.
  • Chiral Synthesis: Enantioselective synthesis methods can also be employed to ensure the production of the (2S) enantiomer specifically, often utilizing chiral catalysts or starting materials .

(2S)-2-(dimethylamino)propanamide finds applications primarily in the pharmaceutical industry. It serves as a building block for various drug compounds, particularly those aimed at treating central nervous system disorders. Additionally, it is used in research settings for developing new therapeutic agents and studying their mechanisms of action .

Interaction studies involving (2S)-2-(dimethylamino)propanamide focus on its binding affinity to various biological targets. Research indicates that this compound may interact with neurotransmitter receptors and enzymes, influencing pathways related to mood regulation and cognitive function. These studies are crucial for understanding how modifications to the structure of this compound can enhance its therapeutic efficacy or reduce side effects .

Several compounds share structural similarities with (2S)-2-(dimethylamino)propanamide. Here are some notable examples:

Compound NameStructureUnique Features
3-AminopropyldimethylamineC5H14N2Used in fuels and lubricants
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamideC12H18N2OExhibits enhanced biological activity
PropionamideC3H7NOSimple amide structure without dimethylamino group

These compounds differ primarily in their functional groups and biological activities. The presence of the dimethylamino group in (2S)-2-(dimethylamino)propanamide enhances its solubility and potential pharmacological effects compared to simpler amides like propionamide .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.094963011 g/mol

Monoisotopic Mass

116.094963011 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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